Product packaging for Sodium N-lauroylalanine(Cat. No.:CAS No. 55535-58-5)

Sodium N-lauroylalanine

Cat. No.: B610911
CAS No.: 55535-58-5
M. Wt: 293.38
InChI Key: LFUXMTKAILZVTA-ZOWNYOTGSA-M
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Description

Contextualization within Amino Acid-Based Surfactant Chemistry

Amino acid-based surfactants are a class of surface-active agents synthesized by reacting an amino acid with a fatty acid or its derivatives. yeserchem.com These surfactants are characterized by a molecular structure that includes a hydrophilic (water-attracting) portion derived from an amino acid and a hydrophobic (water-repelling) tail from a fatty acid. yeserchem.com Sodium N-lauroylalanine fits within this classification as an anionic surfactant, specifically an N-acylamino acid salt. chalmers.se

The structure consists of a 12-carbon lauroyl group attached to the nitrogen atom of the amino acid alanine (B10760859). marknature.com The presence of the amino acid imparts a degree of biocompatibility and biodegradability, as its degradation products are simply the constituent fatty acid and amino acid, which are generally considered environmentally benign. google.comgoogle.com Unlike more common surfactants such as sodium lauryl sulfate (B86663) (SLS), amino acid-based surfactants like this compound are known for being milder and less irritating to the skin. yeserchem.comgoogle.com

The properties of N-acyl amino acid surfactants are influenced by the specific amino acid used. For example, the use of dicarboxylic amino acids like glutamic acid results in surfactants with two carboxyl groups in the polar head, altering their pH-dependent properties compared to those based on glycine (B1666218) or alanine. chalmers.se The self-assembly behavior is also a key area of research; hydrogen bonding between the amide groups is crucial in this process. researchgate.net Studies have investigated the critical micelle concentration (CMC) of various N-acyl amino acid surfactants, which is a measure of their efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name sodium;(2S)-2-(dodecanoylamino)propanoate nih.gov
Molecular Formula C15H28NNaO3 nih.gov
Molecular Weight 293.38 g/mol nih.gov
Appearance White or off-white powder rqbchemical.com
Melting Point ~220°C (for 30% solution) fengchengroup.com
Solubility Soluble in water fengchengroup.com
Critical Micelle Concentration (CMC) 11.7 mM (at 25°C) researchgate.net

Historical Perspectives on N-Acyl Amino Acid Compound Research

The study of N-acyl amino acids has roots in the observation of naturally occurring N-acylated amino acids in various biological systems. nih.gov Early examples include the identification of N-acetylglutamate in the 1950s and N-isovaleroylglycine in the 1960s as metabolites linked to specific physiological processes. nih.gov

The development and research into synthetic N-acyl amino acid surfactants for commercial and industrial use gained significant momentum later. The application and research of these compounds for cosmetic use, for instance, reached a peak in the 1970s. google.com During this period, influential products based on N-acyl amino acids like sarcosine (B1681465), glutamic acid, and lysine (B10760008) were developed in the United States, Germany, and Japan. google.com Chemical synthesis methods, such as the Schotten-Baumann reaction, have been employed to produce these compounds from fatty acid chlorides and amino acids. nih.gov The earliest research on direct dehydration condensation of fatty acids and amino acid salts at high temperatures to produce N-acyl amino acid salts dates back to 1975. researchgate.net Over the past three decades, interest in these lipo-amino acids has increased dramatically, driven by discoveries of their biological importance and their advantages as mild, biodegradable surfactants. yeserchem.comnih.gov

Current Research Trajectories and Academic Significance

Current academic research on this compound and related N-acyl amino acids is diverse, spanning from fundamental physicochemical studies to novel applications in various fields. A significant area of investigation is their application in personal care products, where their mildness and ability to form stable foams are highly valued. google.comrqbchemical.com Research has shown that combining them with traditional surfactants can create liquid crystal gels for thickening and stabilizing formulations. rqbchemical.com

Beyond cosmetics, research explores their use in other industries. For example, N-lauroyl amino acid compounds have been identified as effective agents for promoting the release of crude oil from surfaces, suggesting potential applications in environmental remediation and enhanced oil recovery. google.com In the field of drug delivery, N-lauryl amino acid surfactants, including those derived from silk sericin, have been studied for their ability to form aggregates with cationic drugs, creating novel delivery systems. nih.gov

Furthermore, the biological activities of N-acyl amino acids are an active area of research. Studies have shown that certain N-acyl alanines possess antiproliferative effects in vitro. mdpi.com The metabolism of these compounds is also being elucidated, with recent studies identifying enzymes like fatty acid amide hydrolase (FAAH) as being responsible for their hydrolysis in biological tissues. elifesciences.org This line of inquiry points towards potential roles for N-acyl amino acids as signaling molecules in biological systems. mdpi.comnih.gov

Table 2: Comparison of Select N-Lauroyl Amino Acid Surfactants

CompoundAmino Acid HeadgroupKey Research FindingSource
This compound AlanineInvestigated for enhancing oil recovery from surfaces. google.com
Sodium N-Lauroylsarcosinate Sarcosine (N-methylglycine)Widely used as a foaming and cleansing agent; its self-assembly is well-studied. researchgate.net
Sodium N-Lauroylglutamate Glutamic AcidAdsorbs strongly on aluminum oxide surfaces; foaming properties are pH-dependent. chalmers.se
N-Lauroyl Leucine LeucineShows synergy in surface tension reduction when mixed with octanol (B41247). chalmers.se
N-Lauroyl Phenylalanine PhenylalanineFoamability is enhanced by the addition of octanol due to hydrogen bonding. chalmers.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28NNaO3 B610911 Sodium N-lauroylalanine CAS No. 55535-58-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXMTKAILZVTA-ZOWNYOTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204101
Record name Sodium N-lauroylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55535-58-5
Record name Sodium N-lauroylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055535585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-lauroylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM N-LAUROYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM2WU329B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Process Engineering for Sodium N Lauroylalanine

Established Synthetic Pathways for N-Lauroyl Amino Acid Salts

The synthesis of N-acyl amino acids, including N-Lauroylalanine, is predominantly achieved through chemical methods, with the Schotten-Baumann reaction being a cornerstone of industrial production. researchgate.netresearchgate.net Concurrently, enzymatic synthesis is gaining traction as a more sustainable alternative. bbwpublisher.com

Schotten-Baumann Condensation Mechanisms and Variants

The Schotten-Baumann reaction is a well-established method for the synthesis of N-acyl amino acid salts. researchgate.net This reaction involves the acylation of an amino acid with an acyl chloride in the presence of a base. google.com In the case of Sodium N-Lauroylalanine, L-alanine is reacted with lauroyl chloride in an alkaline aqueous solution or a mixed solvent system. google.comgoogle.com

The process typically begins with the dissolution of L-alanine and a metal inorganic base, such as sodium hydroxide, in a mixture of distilled water and an organic solvent to form the alanine (B10760859) salt. google.com Lauroyl chloride is then slowly added to the reaction mixture while maintaining a specific pH with the continuous addition of the base solution. google.com The reaction is generally carried out at cooled temperatures, typically between 10 to 15°C. google.com The ratio of lauroyl chloride to the amino acid is usually maintained between 1:1 and 1:1.03. google.com The reaction is rapid and results in a relatively clean product with sodium chloride as a stoichiometric byproduct. google.com

Variants of the Schotten-Baumann condensation have been developed to optimize yield and purity. These can involve the use of different solvent systems, including mixed solvents of water and organic solvents like acetone (B3395972) or ethanol (B145695), to improve the solubility of reactants and products. google.comgoogle.com

Table 1: Key Parameters of the Schotten-Baumann Reaction for N-Lauroyl-L-Alanine Synthesis. google.comgoogle.com

ParameterTypical Value/Condition
ReactantsL-Alanine, Lauroyl Chloride
BaseSodium Hydroxide
SolventAqueous or Mixed (Water/Organic)
Temperature10-15°C
pHAlkaline
Reactant Ratio (Lauroyl Chloride:Alanine)1:1 to 1:1.03

Enzymatic Synthesis Approaches for N-Acyl Amino Acids

Enzymatic synthesis of N-acyl amino acids presents a greener alternative to traditional chemical methods, offering mild reaction conditions and reduced environmental impact. bbwpublisher.com Enzymes such as lipases, proteases, and acylases are commonly employed for this purpose. researchgate.netdss.go.th These biocatalysts can facilitate the acylation of amino acids in aqueous or non-conventional media like glycerol-water systems. dss.go.th

The enzymatic synthesis of N-lauroyl-L-amino acids has been successfully demonstrated using acylase I from pig kidney. dss.go.th This enzyme effectively catalyzes the synthesis from lauric acid and various L-amino acids. dss.go.th The reaction conditions, including pH, temperature, and solvent system, are optimized to maximize the conversion rate. For instance, N-lauroyl-L-arginine and N-lauroyl-L-glutamic acid were synthesized with conversions of 82% and 44%, respectively, under optimized conditions. dss.go.th

While enzymatic methods are promising, they currently face challenges such as lower yields compared to chemical synthesis and the need for further technological maturation to be widely adopted in industrial-scale production. bbwpublisher.com

Purification Techniques and Strategies for High-Purity this compound

Achieving high purity is crucial for the application of this compound in various industries. The crude product obtained from synthesis, particularly via the Schotten-Baumann reaction, contains impurities such as inorganic salts (e.g., sodium chloride), unreacted starting materials, and byproducts from side reactions like the hydrolysis of lauroyl chloride. google.comgoogle.com

Chromatographic Separation Methodologies

Chromatographic techniques are powerful tools for the purification and analysis of N-acyl amino acids. Flash column chromatography can be employed to purify the crude product, often using a solvent gradient system. google.com For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a widely used method. mdpi.com

Reversed-phase HPLC, often coupled with UV/Vis or mass spectrometry (MS) detection, allows for the separation and quantification of N-acyl amino acid surfactants. mdpi.com Derivatization of the surfactants, for example, with 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters, can enhance their detection by spectrophotometry. mdpi.com This method enables the separation of homologues based on the length of their fatty alkyl chains. mdpi.comresearchgate.net Gas chromatography (GC) of N-acyl amino acid derivatives is another analytical technique used for separation and determination. acs.org

Recrystallization and Other Isolation Techniques

Recrystallization is a common and effective method for purifying the crude N-lauroylalanine product. google.com The process typically involves dissolving the crude solid in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which leads to the formation of high-purity crystals. google.com A mixture of acetone, ethanol, and water has been reported as an effective recrystallization solvent, yielding N-lauroyl-L-alanine with a purity of over 98%. google.com

The purification process often starts with acidification of the reaction mixture with a mineral acid, such as dilute hydrochloric acid, to a pH of 3-4. google.com This causes the N-lauroylalanine to precipitate out of the solution. The solid is then collected by filtration, washed with water, and subsequently recrystallized. google.com The final step to obtain this compound involves dissolving the purified N-lauroylalanine in ethanol and neutralizing it with a stoichiometric amount of sodium hydroxide. google.com The resulting salt is then typically washed to remove any residual traces of the solvent. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of surfactants like this compound to minimize environmental impact. nih.gov This involves designing processes that reduce waste, use less hazardous substances, and are more energy-efficient. acs.org

The conventional Schotten-Baumann reaction, while efficient, generates stoichiometric amounts of salt as a byproduct and often uses organic solvents. google.comnih.gov Green chemistry approaches aim to address these drawbacks. One key area of development is the use of biocatalysis, as discussed in the enzymatic synthesis section, which operates under milder conditions and avoids harsh chemicals. bbwpublisher.com

Another approach focuses on improving the atom economy of the reaction, which is a measure of how many atoms from the reactants are incorporated into the final product. acs.org Research into alternative reaction media, such as water or biodegradable solvents, is also a significant aspect of making the synthesis greener. nih.gov Furthermore, developing catalytic systems where the catalyst can be easily separated and reused contributes to a more sustainable process. google.com The ultimate goal is to create a production cycle that is not only economically viable but also environmentally benign. nih.gov

Solvent Selection and Minimization in Synthesis

The selection of an appropriate solvent system is crucial in the synthesis of this compound, which is commonly prepared via the Schotten-Baumann condensation reaction. This reaction involves the acylation of the amino acid alanine with lauroyl chloride.

Traditionally, Schotten-Baumann reactions are conducted in a two-phase solvent system, comprising water and an organic solvent. testbook.comwikipedia.orglscollege.ac.in The aqueous phase, typically containing a base like sodium hydroxide, serves to dissolve the amino acid salt and neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. testbook.comwikipedia.org The organic phase is used to dissolve the lauroyl chloride. Common organic solvents used for this purpose include acetone, dichloromethane, and diethyl ether. wikipedia.orgnih.govgoogle.com For the synthesis of N-acyl amino acids specifically, a mixture of water and acetone is a frequently preferred system. nih.govd-nb.info

To overcome these limitations, alternative green solvents and catalytic systems have been explored. Polyethylene glycol (PEG), particularly lower molecular weight versions like PEG-400, has emerged as a promising, non-toxic, and recyclable solvent medium. tandfonline.comresearchgate.netijirset.com Research has demonstrated that using PEG-400 as a solvent can result in high yields (ranging from 80% to 93%) for N-acyl amino acid derivatives. researchgate.netijirset.com PEG can also function as a phase transfer catalyst, enhancing reaction efficiency and facilitating a simpler, one-pot synthesis that can avoid the need for protecting groups and reduce the formation of side products. ijirset.comgoogle.com

Solvent SystemDescriptionAdvantagesDisadvantages/ChallengesReported Yields
Water-Organic Biphasic (e.g., Water/Acetone)Traditional Schotten-Baumann condition. nih.govd-nb.infoHigh reaction rates and yields.Use of volatile/hazardous organic solvents. d-nb.infoGenerally high, but process-dependent.
WaterA green solvent approach eliminating organic solvents. nih.govEnvironmentally friendly, low cost.Competing hydrolysis of lauroyl chloride can lower yield. nih.govd-nb.infoCan be as low as 70% for some amino acids. googleapis.com
Polyethylene Glycol (PEG)A non-toxic, recyclable "green" solvent and phase transfer catalyst. tandfonline.comijirset.comHigh yields, recyclable, reduces side products, improved safety profile. ijirset.comRequires separation from the product; higher viscosity than traditional solvents.60% to 93%. researchgate.net

Atom Economy and Reaction Efficiency Considerations

From a green chemistry perspective, the efficiency of a synthetic route is evaluated not just by its percentage yield, but also by metrics that consider the amount of waste generated relative to the desired product. kccollege.ac.inrsc.org Atom economy and reaction mass efficiency (RME) are key indicators in this assessment.

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. googleapis.comstudymind.co.uk

Lauroyl Chloride + Alanine + 2 NaOH → this compound + NaCl + 2 H₂O

For the calculation of atom economy, the reactants are lauroyl chloride, alanine, and sodium hydroxide. The desired product is this compound, while sodium chloride and water are byproducts.

Theoretical Atom Economy Calculation:

Desired Product: this compound (C₁₅H₂₈NNaO₃): MW ≈ 293.38 g/mol

Reactants:

Lauroyl Chloride (C₁₂H₂₃ClO): MW ≈ 218.77 g/mol

Alanine (C₃H₇NO₂): MW ≈ 89.09 g/mol

Sodium Hydroxide (NaOH): MW ≈ 40.00 g/mol (2 equivalents are used)

Total Reactant Mass: 218.77 + 89.09 + (2 * 40.00) = 387.86 g/mol

Atom Economy: (293.38 / 387.86) * 100% ≈ 75.6%

This calculation reveals that, even under perfect reaction conditions with 100% yield, approximately 24.4% of the mass of the reactants is converted into byproducts, primarily sodium chloride. nih.gov This inherent inefficiency is a significant drawback of the Schotten-Baumann route. nih.govd-nb.info

Reaction Efficiency and E-Factor: While atom economy is a theoretical maximum, reaction yield provides the practical efficiency of the conversion. Yields for N-acyl amino acid synthesis can vary significantly based on the chosen method, with reports ranging from 70% to over 95%. googleapis.comresearchgate.net

The Environmental Factor (E-Factor) provides a broader measure of waste, defined as the total mass of waste generated per mass of product. It includes not only byproducts but also solvent losses, catalyst waste, and unreacted starting materials. The traditional Schotten-Baumann process, with its reliance on organic solvents and generation of salt waste, typically has a high E-Factor. researchgate.net

MetricDefinitionConsiderations for this compound Synthesis
Atom Economy (MW of Desired Product / Total MW of Reactants) x 100%. googleapis.comTheoretically ~75.6% for the Schotten-Baumann route due to NaCl byproduct formation. Addition reactions generally have 100% atom economy. savemyexams.com
Percentage Yield (Actual Yield / Theoretical Yield) x 100%. savemyexams.comHighly process-dependent. Can be improved by optimizing solvent, catalyst, and reaction conditions. Yields from 70-95% are reported for similar syntheses. googleapis.comresearchgate.net
Reaction Mass Efficiency (RME) (Mass of Isolated Product / Total Mass of Reactants) x 100%.Provides a more practical measure than atom economy by incorporating the actual yield. Will always be lower than the atom economy.
E-Factor (Total Mass of Waste / Mass of Product). researchgate.netHigh for traditional methods due to solvent use and salt waste. Greener methods using recyclable solvents like PEG or solvent-free conditions aim to reduce the E-Factor.

Interfacial and Solution Chemistry of Sodium N Lauroylalanine

Surface Activity and Interfacial Tension Phenomena

As a surface-active agent, Sodium N-lauroylalanine readily positions itself at the interfaces between different phases, such as air-water or oil-water, to minimize the thermodynamically unfavorable contact between its hydrophobic tail and the aqueous environment. This leads to a significant reduction in surface and interfacial tension.

Adsorption Behavior at Air-Water and Other Interfaces

The amphiphilic nature of this compound drives its molecules to adsorb at the air-water interface, with the hydrophobic lauroyl chains oriented towards the air and the hydrophilic alaninate (B8444949) headgroups remaining in the water phase. This adsorption disrupts the cohesive energy at the water's surface, thereby lowering the surface tension. Studies have shown that N-lauroylalanine is capable of reducing surface tension to values below 30 mN/m.

At oil-water interfaces, such as between hexadecane (B31444) and water, this compound also demonstrates notable interfacial activity. However, its efficiency in reducing interfacial tension (IFT) can be less pronounced than that of surfactants designed specifically for oil solubilization. For instance, a 0.1% concentration of N-lauroyl-alanine was observed to cause a less than five-fold decrease in IFT compared to the control medium. google.comgoogle.com This property makes it more akin to a wetting agent than a powerful emulsifier in some contexts. google.com The adsorption at interfaces is a key precursor to the formation of aggregates within the bulk solution. nih.gov

Table 1: Interfacial Properties of this compound

PropertyObservationReference
Surface Tension ReductionCan lower surface tension to below 30 mN/m.
Interfacial Tension (IFT) vs. HexadecaneExhibits a modest drop in IFT, less than a 5-fold decrease at 0.1% concentration. google.com
Primary Interfacial RoleActs as an effective wetting and surface-active agent. google.com

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which individual surfactant molecules (monomers) begin to aggregate into micelles. kruss-scientific.com Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. kruss-scientific.com Once the CMC is reached, the interface becomes saturated with monomers, and further additions of the surfactant primarily lead to the formation of micelles, causing the surface tension to remain relatively constant. kruss-scientific.com

For N-lauroyl-L-alanine, the CMC has been measured to be in the range of 0.1 mM to 1 mM. google.com The CMC can be determined using various experimental techniques that detect the changes in physical properties of the solution upon micellization, such as surface tension, conductivity, fluorescence spectroscopy, and viscosity. nih.govnih.gov A common method involves plotting surface tension against the logarithm of the surfactant concentration and identifying the breakpoint in the curve. kruss-scientific.com

Several factors can influence the CMC of this compound:

Hydrophobic Chain Length : Increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC, as it enhances the driving force for the molecules to escape the aqueous environment.

Temperature : The effect of temperature on the CMC of ionic surfactants can be complex, often showing a U-shaped curve where the CMC first decreases and then increases with temperature.

Electrolytes : The addition of salts (electrolytes) to a solution of an ionic surfactant like this compound typically lowers the CMC. The added ions shield the electrostatic repulsion between the charged headgroups, making it easier for micelles to form. nih.gov

pH : The pH of the solution can affect the ionization state of the carboxylate headgroup and the secondary amine, thereby influencing headgroup repulsion and the CMC.

Table 2: Comparative Critical Micelle Concentration (CMC) Values

SurfactantTypeReported CMC (in water, ~25°C)Reference
This compoundAnionic (Amino Acid-Based)~0.1 - 1.0 mM google.com
Sodium Dodecyl Sulfate (B86663) (SDS)Anionic (Sulfate)~8.1 mM nih.gov
Sodium LaurateAnionic (Carboxylate)~30 mM nih.gov
Sodium Lauroyl SarcosinateAnionic (Amino Acid-Based)~14.6 mM researchgate.net

Aggregation Behavior and Self-Assembly in Aqueous Systems

Above the critical micelle concentration, this compound molecules self-assemble into a variety of supramolecular structures to minimize the exposure of their hydrophobic tails to water. The geometry of these aggregates is determined by a balance of forces, including hydrophobic interactions, electrostatic repulsion between headgroups, and steric factors.

Micellar Formation and Structural Characterization

The simplest aggregates formed by this compound are micelles. At concentrations just above the CMC, these are typically spherical or slightly ellipsoidal structures with the hydrophobic lauroyl chains forming a liquid-like core and the hydrophilic N-alanine headgroups forming a charged outer corona that interfaces with the water. The number of monomers in a single micelle is known as the aggregation number. For a comparable anionic surfactant, sodium dodecyl sulfate (SDS), the aggregation number for spherical micelles is around 77. leidenuniv.nl As surfactant concentration increases, or upon the addition of salt, these spherical micelles can grow and transition into larger, elongated structures such as cylindrical or worm-like micelles. pku.edu.cn

The structure and size of these micelles can be characterized using techniques such as:

Small-Angle Neutron Scattering (SANS) : Provides information on the shape, size, and internal structure of the micelles. mdpi.com

Time-Resolved Fluorescence Quenching (TRFQ) : A common method used to determine the micelle aggregation number. pku.edu.cnresearchgate.net

Dynamic Light Scattering (DLS) : Measures the hydrodynamic radius of the aggregates in solution. pku.edu.cn

Vesicle and Other Supramolecular Aggregate Architectures

Under specific conditions, such as in the presence of co-surfactants or certain electrolytes, this compound can form more complex supramolecular structures like vesicles. Vesicles are spherical, hollow structures composed of a lipid bilayer that encloses an aqueous core. The formation of these structures is driven by a combination of electrostatic and hydrophobic interactions. pku.edu.cn

While direct studies on vesicle formation by this compound alone are limited, research on the closely related compound sodium N-lauroylsarcosinate shows that it can form stable vesicles of approximately 100 nm in a ternary system with 1-decanol (B1670082) (a co-surfactant) and water. nih.govresearchgate.net The formation pathway and the final aggregate structure (e.g., vesicles vs. lamellar phases) can be influenced by the mixing procedure, which affects the contact between water and the surfactant headgroup. researchgate.net The stability of such vesicles can be significant, sometimes lasting for months. pku.edu.cn The ability of N-lauroylalanine to participate in bilayer structures is also suggested by its use in mixed systems with vesicle-forming phospholipids (B1166683) like dimyristoyl phosphatidylcholine (DMPC).

Rheological Properties of this compound Solutions and Gels

Rheology is the study of the flow and deformation of matter. The rheological properties of this compound solutions are highly dependent on the concentration and the type of aggregates present. While dilute solutions of monomeric or spherical micelles exhibit low viscosity similar to water, solutions containing larger, entangled aggregates like cylindrical micelles or structured gel phases can display complex, viscoelastic behavior.

The viscoelasticity of a material is characterized by two key parameters:

Storage Modulus (G') : Represents the elastic (solid-like) component, or the energy stored and recovered per cycle of deformation. A higher G' indicates a more structured, solid-like material. rheologylab.comscispace.com

Loss Modulus (G'') : Represents the viscous (liquid-like) component, or the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material. rheologylab.com

Related N-acyl amino acid amphiphiles are known to form gels and viscous solutions. researchgate.net In such gel-like systems, a three-dimensional network of entangled aggregates forms, leading to a state where the storage modulus (G') is greater than the loss modulus (G''). mdpi.com This indicates that the material has more solid-like than liquid-like character at rest. These gels often exhibit shear-thinning behavior, where their viscosity decreases under applied shear stress, which is an important property for processing and application. tainstruments.com

Table 3: Conceptual Rheological Profile of a this compound Gel

Rheological ParameterExpected Behavior for a Gel SystemImplication
Storage Modulus (G') vs. Loss Modulus (G'')G' > G'' in the linear viscoelastic region.Indicates a stable, structured 3D network (gel-like behavior). mdpi.com
Complex Viscosity (η*) vs. Shear RateDecreases as shear rate increases.Shear-thinning property, flows when stressed and thickens at rest. tainstruments.com
Yield StressMay exhibit a yield stress.A minimum stress is required to initiate flow.

Viscoelasticity and Flow Characteristics

This compound, as an N-acyl amino acid surfactant, demonstrates notable viscoelastic properties in solution, primarily driven by the self-assembly of its molecules into various aggregate structures. The rheological behavior of these solutions is highly dependent on factors such as concentration, temperature, and the nature of the solvent.

A key characteristic of N-lauroyl alanine (B10760859) and its sodium salt is the ability to form gels. acs.org In biphasic oil-water systems, N-lauroyl alanine can selectively cause gelation of the oil phase by assembling into a fibrous network. acs.org The sodium salt of N-lauroyl alanine shows an enhanced capacity for this behavior and can also induce gelation in water. acs.org The transition from a low-viscosity solution to a viscoelastic gel is a critical feature of its solution chemistry. Rheological studies characterize this transition by monitoring the elastic (or storage) modulus (G') and the viscous (or loss) modulus (G''). Initially, the surfactant solution exhibits liquid-like or viscous behavior, where G'' is greater than G' (G'' > G'). acs.org Upon gelation, the system transitions to a solid-like or elastic state, characterized by the elastic modulus becoming greater than the viscous modulus (G' > G''), with both moduli showing reduced dependence on frequency. acs.org

The concentration of the surfactant is a crucial parameter that governs the stiffness of the resulting gel. Research has shown a direct correlation between the concentration of the gelling agent and the mechanical strength of the gel. For instance, in related systems, an increase in the gelling agent concentration leads to a significant increase in the gel modulus (G'), indicating the formation of a stiffer, more structured network. acs.org The critical micelle concentration (CMC) of Sodium N-lauroylalaninate, a key parameter for the onset of self-assembly, has been reported to be 11.7 mM at 25°C. researchgate.net Above this concentration, the surfactant molecules begin to form aggregates, which can grow and entangle to produce viscoelastic effects. While this compound itself can form vesicles or gels under specific conditions, such as in aquo-organic mixtures, the pronounced increase in viscosity in many surfactant systems is often attributed to a transition in micellar morphology from small, spherical micelles to long, flexible, worm-like micelles. researchgate.netchalmers.se These elongated micelles can entangle, forming a transient network that imparts high viscosity and elasticity to the solution. chalmers.se

The table below illustrates the typical rheological profile of a this compound solution before and after the gelation process, as described in research findings. acs.org

StateDominant ModulusRelationshipMacroscopic Behavior
Solution (Pre-gelation)Viscous Modulus (G'')G'' > G'Liquid-like
Gel (Post-gelation)Elastic Modulus (G')G' > G''Solid-like, Viscoelastic

Influence of Electrolytes and Co-solutes on Rheology

The rheological properties of this compound solutions are significantly influenced by the presence of additives such as electrolytes and co-solutes. While comprehensive studies focusing specifically on this compound are limited, its behavior can be largely understood through the well-established principles governing other anionic amino acid-based surfactants.

Electrolytes, particularly simple inorganic salts like sodium chloride (NaCl), play a critical role in modulating the viscosity of anionic surfactant solutions. yeserchem.com The addition of salt typically follows a pattern known as the "salt curve". researchgate.net Initially, adding an electrolyte to the solution causes a substantial increase in viscosity. yeserchem.com This occurs because the salt cations (e.g., Na+) screen the electrostatic repulsion between the negatively charged carboxylate headgroups of the this compound molecules. yeserchem.comicm.edu.pl This charge shielding reduces the effective headgroup area, which in turn promotes the growth of micelles from small spherical structures into much larger, entangled worm-like micelles. icm.edu.plresearchgate.net The entanglement of these worm-like micelles is the primary reason for the sharp rise in viscosity and the emergence of pronounced viscoelastic properties. pku.edu.cn

However, this viscosity-enhancing effect does not continue indefinitely. After reaching a peak viscosity at an optimal salt concentration, further addition of the electrolyte leads to a decrease in viscosity. yeserchem.comresearchgate.net This phenomenon can be attributed to the "salting-out" effect, where excessive salt ions compress the electrical double layer around the micelles, increasing inter-micellar attraction to a point where the network structure may be disrupted or transition into different, less viscous phases. yeserchem.com

Co-solutes, such as other surfactants or alcohols, also have a profound impact on the rheology of this compound solutions. The addition of nonionic or zwitterionic co-surfactants can induce sphere-to-rod micellar transitions, leading to a significant thickening of the solution even without electrolytes. researchgate.net These additives can be incorporated into the micellar structure, altering its packing parameter and curvature, thereby favoring the formation of elongated aggregates. researchgate.net For instance, studies on the closely related Sodium N-lauroylsarcosinate have shown that the addition of a co-solute like 1-decanol can fundamentally alter the phase behavior, leading to the formation of different aggregate structures, including microemulsions and vesicles, each with distinct rheological characteristics. researchgate.net The pH of the solution is another critical factor for N-acyl amino acid surfactants, as it affects the protonation state of the carboxylate headgroup, thereby influencing intermolecular interactions and the potential for micellar growth and viscosity enhancement. chalmers.se

The following table provides a conceptual representation of the "salt curve" effect, illustrating how the viscosity of an anionic surfactant solution like this compound typically responds to increasing concentrations of an electrolyte such as NaCl. yeserchem.comresearchgate.net

Electrolyte ConcentrationPrimary MechanismMicellar StructureResulting Viscosity
LowInitial Charge ScreeningSpherical MicellesLow
ModerateEnhanced Charge ScreeningGrowth of Worm-like MicellesIncreasing Sharply
OptimalMaximum Micellar EntanglementEntangled Worm-like NetworkPeak / Maximum
HighNetwork Disruption / Salting-outBranched or Collapsed StructuresDecreasing

Interactions of Sodium N Lauroylalanine with Diverse Material Systems

Interfacial Interactions in Multi-Phase Systems

The efficacy of Sodium N-Lauroylalanine in multi-phase systems is largely dictated by its ability to modify interfacial properties, particularly in oil-water systems and on solid surfaces.

This compound functions as an effective emulsifier by reducing the interfacial tension (IFT) between oil and water phases. biolinscientific.com This reduction in IFT facilitates the dispersion of one liquid into another, forming smaller droplets and creating a more stable emulsion. biolinscientific.comresearchgate.net The surfactant molecules position themselves at the oil-water interface, creating a protective barrier that prevents oil droplets from coalescing. biolinscientific.com The stability of the resulting emulsion is influenced by factors such as pH, temperature, and the concentration of the surfactant. mdpi.com Generally, an increase in temperature and pH can enhance the emulsified oil mass, while the presence of salts like sodium chloride may decrease it. mdpi.com

The stability of emulsions is a kinetic concept rather than a state of thermodynamic equilibrium. cam.ac.uk Destabilization can occur through mechanisms like flocculation, coalescence, and Ostwald ripening. mdpi.com The small droplet size and narrow particle size distribution achieved with effective emulsifiers contribute to greater stability by reducing the likelihood of coalescence. mdpi.commdpi.com The electrical charge on the emulsion droplets, quantified by the ζ-potential, also plays a crucial role; a high absolute zeta potential (greater than ±30 mV) indicates good stability due to electrostatic repulsion between particles. researchgate.net

Factors Influencing Emulsion Stability

FactorEffect on Emulsion StabilityGoverning Mechanism
TemperatureIncreased temperature can enhance emulsification. mdpi.comAffects surfactant solubility and interfacial mobility.
pHAltering pH can affect the charge of the surfactant head group and thus emulsion stability. mdpi.comnih.govInfluences electrostatic repulsion between droplets. nih.gov
Electrolytes (e.g., NaCl)Can decrease emulsion stability by increasing the hydrophobicity of the surfactant. mdpi.comShields electrostatic repulsion, promoting droplet aggregation.
Surfactant ConcentrationIncreasing concentration up to a point improves stability by reducing IFT and forming a protective layer. scielo.orgReduces interfacial tension and provides a steric or electrostatic barrier. biolinscientific.com

The wetting of a solid surface by a liquid is quantified by the contact angle, which is the angle at which the liquid-vapor interface meets the solid surface. google.com A contact angle less than 90° indicates that the liquid wets the surface, while an angle greater than 90° signifies non-wetting. scielo.org.mx this compound, as a surfactant, can significantly alter the wetting properties of aqueous solutions on solid substrates by lowering the surface tension of the liquid. mdpi.com

The relationship between the contact angle (θ), the liquid-vapor surface tension (γLV), and the solid-vapor (γSV) and solid-liquid (γSL) interfacial tensions is described by the Young equation: γSV - γSL = γLV cos(θ). mdpi.com By reducing γLV, surfactants like this compound can decrease the contact angle, thereby promoting the spreading of the aqueous solution over the solid surface. This enhanced wetting is crucial in applications where intimate contact between a liquid and a solid is required. Studies have shown that for aqueous solutions of surfactants, a linear relationship can exist between γLV cos(θ) and γLV. mdpi.com

Emulsification Mechanisms and Stability in Oil-Water Interfaces

Adsorption and Surface Modification on Particulate and Porous Materials

The interaction of this compound with particulate and porous materials is primarily governed by adsorption processes, which can modify the surface properties of these materials.

Amino acid-based surfactants like Sodium N-lauroylsarcosinate, which is structurally similar to this compound, can selectively adsorb onto specific mineral surfaces. researchgate.net This adsorption is driven by mechanisms such as chelation and electrostatic interactions involving the carboxyl and amide groups of the surfactant. researchgate.net For instance, such surfactants can selectively adsorb on positively charged fluorite over negatively charged scheelite. researchgate.net Similarly, they show a greater affinity for calcite surfaces than for apatite, forming Ca-NLS chelates. researchgate.net The adsorption behavior is influenced by the pH of the solution, which affects the surface charge of the mineral and the ionization state of the surfactant. carnegiescience.edu The presence of different cations in the solution can also mediate or inhibit adsorption; for example, certain cations can bridge the anionic surfactant and the anionic mica surface, facilitating adsorption that would not otherwise occur. cam.ac.uk

In enhanced oil recovery (EOR), surfactants play a critical role by altering fluid-fluid and fluid-rock interactions to mobilize trapped oil. d-nb.info The primary chemical mechanism is the significant reduction of interfacial tension (IFT) between the injected aqueous fluid and the crude oil. google.comstanford.edu This reduction in IFT lowers the capillary forces that trap residual oil in the reservoir's pores. nih.gov

This compound and similar surfactants can achieve the ultra-low IFT required for efficient oil displacement. google.com The effectiveness of the surfactant is often dependent on the salinity of the reservoir brine; while IFT between pure hydrocarbon and water increases with salt concentration, the presence of a surfactant can reverse this trend, causing IFT to decrease with increasing salinity up to an optimal point. ucalgary.cascholaris.ca This is due to the salt's effect on the surfactant's distribution and packing at the oil-water interface. ucalgary.ca The interaction is complex, as crude oil itself contains surface-active components like asphaltenes and naphthenic acids. ucalgary.canih.gov The addition of alkalis can further reduce IFT by reacting with acidic components in the crude oil to form in-situ soaps, which act synergistically with the injected surfactant. nih.gov

Key Mechanisms of this compound in EOR

MechanismDescriptionReference
Interfacial Tension (IFT) ReductionLowers the IFT between oil and water, reducing capillary forces that trap oil. stanford.edunih.gov
Wettability AlterationAdsorption of the surfactant can change the reservoir rock from oil-wet to more water-wet, which aids in oil release. d-nb.info
EmulsificationCan form emulsions, although the goal is typically to mobilize oil as a continuous phase rather than a stable emulsion. mdpi.com

Interactions with Mineral Surfaces and Metal Oxides

Interactions with Polymeric and Colloidal Systems

The interaction between this compound and polymers in an aqueous solution is a complex phenomenon that can significantly impact the properties of the system, such as viscosity and interfacial tension. When an anionic surfactant like this compound is mixed with a non-ionic or cationic polymer, interactions can lead to the formation of polymer-surfactant complexes. rsc.org

In some cases, particularly with non-ionic polymers, the presence of the polymer can initially increase the IFT of a surfactant solution. This is attributed to the interaction between polymer and surfactant molecules, which reduces the effective concentration of free surfactant at the interface. mdpi.com However, under certain conditions, a synergistic effect can occur. For anionic surfactants, it is proposed that polymer molecules can enter the spaces between surfactant molecules at the interface, creating a more compact mixed-adsorption layer and leading to a further reduction in IFT. mdpi.com

These interactions are critical in applications like surfactant-polymer (SP) flooding for EOR, where polymers are added to increase the viscosity of the injected fluid for mobility control, and surfactants are used to lower IFT. d-nb.infomdpi.com The compatibility and synergistic or antagonistic interactions between the specific polymer and surfactant must be carefully considered for optimal performance.

In colloidal systems, which consist of one substance uniformly distributed throughout another, surfactants like this compound contribute to stability. uchicago.edu They can adsorb onto the surface of colloidal particles, providing steric or electrostatic stabilization that prevents aggregation or flocculation. karazin.ua For instance, in a hydrogel system based on N-lauroylalanine, the surfactant helps to form and stabilize the colloidal structure. researchgate.net

Complexation with Polyelectrolytes

This compound, as an anionic surfactant, exhibits significant interactions with oppositely charged polymers, known as cationic polyelectrolytes. This interaction is primarily driven by electrostatic attraction between the negatively charged carboxylate group of the alaninate (B8444949) and the positive charges on the polyelectrolyte chain. This can lead to the formation of polyelectrolyte-surfactant complexes (PESCs).

The formation and characteristics of these complexes are influenced by several factors, including the concentration of both the surfactant and the polyelectrolyte, their charge densities, the ionic strength of the solution, and temperature. The process typically begins with the binding of individual surfactant anions to the cationic sites on the polymer chain. As the surfactant concentration increases, a cooperative binding process often occurs, leading to the formation of micelle-like aggregates along the polymer chain. This can result in the neutralization of the polymer charge and, in many cases, to phase separation in the form of a precipitate or a coacervate. researchgate.net

While specific research detailing the complexation of this compound with a wide range of polyelectrolytes is not extensively documented in publicly available literature, the principles governing the interaction between anionic surfactants and cationic polyelectrolytes are well-established. For instance, studies on systems like sodium dodecyl sulfate (B86663) (SDS) and cationic polymers such as poly(diallyldimethylammonium chloride) (PDADMAC) show a critical association concentration (cac), which is the surfactant concentration at which significant binding to the polymer begins. preprints.org This is typically lower than the critical micelle concentration (cmc) of the free surfactant.

The interaction can be summarized in the following table:

Factor Influence on Complexation
Concentration Increasing surfactant and polyelectrolyte concentrations generally favor complex formation.
Charge Density Higher charge densities on both the surfactant and polyelectrolyte lead to stronger electrostatic interactions and more stable complexes.
Ionic Strength The addition of salt can screen the electrostatic interactions, potentially leading to the dissociation of the complex. nih.gov
Temperature The effect of temperature can be complex, influencing both hydrophobic and electrostatic interactions.

Research on related systems, such as the interaction of N-lauroyl-L-alanine with sodium citrate (B86180) stabilized gold nanoparticles, demonstrates the formation of a stable gel, indicating strong intermolecular interactions that can be analogous to polyelectrolyte complexation. nih.gov

Stabilization of Colloidal Dispersions

This compound is effective in stabilizing various colloidal dispersions, which are systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. Its amphiphilic nature, possessing both a hydrophobic lauroyl chain and a hydrophilic alaninate headgroup, allows it to adsorb at the interface between the dispersed particles and the continuous phase, thereby preventing aggregation and settling.

The primary mechanism of stabilization by this compound is electrostatic and steric repulsion. When it adsorbs onto the surface of particles in a dispersion, the hydrophilic, negatively charged carboxylate groups are oriented towards the aqueous phase. This creates a net negative surface charge on the particles, leading to electrostatic repulsion between them, which prevents them from approaching each other and coalescing. Additionally, the adsorbed layer of surfactant molecules can provide a steric barrier, further hindering particle aggregation.

A notable example of its stabilizing capability is in the formation of stable gels with gold nanoparticles. An aqueous solution of sodium citrate stabilized gold nanoparticles in the presence of N-lauroyl-L-alanine forms a stable gel, showcasing its ability to create a structured network that entraps and stabilizes the nanoparticles. nih.gov This suggests that this compound can effectively prevent the aggregation of nanoparticles, which is a critical factor in their application.

Furthermore, hydrogels based on N-lauroylalanine have been utilized as templates for the synthesis of copper sulfide (B99878) nanotubes. researchgate.net This indicates that the self-assembled structure of the surfactant in the gel phase can act as a stabilizing scaffold for the formation of nanostructures.

The effectiveness of this compound as a stabilizer can be influenced by several factors, as detailed in the table below:

Parameter Effect on Stabilization
Concentration Sufficient concentration is required to ensure complete coverage of the particle surfaces.
pH of the Medium The pH affects the ionization of the carboxylate group, which in turn influences the electrostatic repulsion.
Ionic Strength High salt concentrations can compress the electrical double layer, reducing electrostatic repulsion and potentially destabilizing the dispersion.
Particle Size and Type The nature of the particle surface will determine the strength of adsorption of the surfactant.

Environmental Science and Sustainability Aspects of Sodium N Lauroylalanine

Biodegradation Pathways and Kinetics

The environmental fate of surfactants is largely determined by their biodegradability. academie-sciences.fr Amino acid-based surfactants are noted for being readily biodegradable, which is a key factor in their environmental friendliness. marknature.comtichemindustry.com The degradation process renders the molecule into carbon dioxide, water, mineral salts, and biomass. nm.gov

Aerobic degradation is the primary pathway for the removal of many surfactants in environmental systems like wastewater treatment plants. nm.gov Amino acid-based surfactants, due to their structure, are generally susceptible to rapid aerobic biodegradation. academie-sciences.fr The process typically involves the cleavage of the amide or ester bond, which breaks the molecule into its constituent parts: a fatty acid and an amino acid. chalmers.se For Sodium N-lauroylalanine, this would involve the breaking of the amide bond linking the lauroyl group and the alanine (B10760859) moiety. Studies on similar anionic surfactants show that bacterial consortia, often containing species like Pseudomonas and Acinetobacter, are effective in their degradation. bioline.org.br

Anaerobic degradation of surfactants is often slower and less complete than aerobic processes due to the more restrictive metabolic pathways available to microorganisms in the absence of oxygen. nm.govd-nb.info While many common surfactants are considered resistant to anaerobic conditions, some can be degraded, particularly in denitrifying environments. nm.govd-nb.infonih.gov Research on linear alkylbenzene sulfonate (LAS), a widely used anionic surfactant, shows that while it is resistant to digestion in anaerobic sludge, some biotransformation can occur. nih.gov For amino acid-based surfactants, the potential for anaerobic degradation exists, though it may be slower than aerobic breakdown. nm.gov

Table 1: General Comparison of Aerobic vs. Anaerobic Surfactant Degradation

Feature Aerobic Degradation Anaerobic Degradation
Oxygen Requirement Requires oxygen Occurs in the absence of oxygen
Degradation Rate Generally rapid and complete nm.gov Often slower and potentially incomplete nm.govnih.gov
Microbial Pathways Well-established pathways for many surfactants nm.gov More limited and specific microbial pathways d-nb.info

| Common End Products | CO2, water, biomass nm.gov | Methane, CO2, biomass, intermediate fatty acids d-nb.info |

The biodegradation of N-acyl amino acid surfactants proceeds through the cleavage of the amide bond, releasing the fatty acid and the amino acid components. chalmers.seregulations.gov For the closely related compound Sodium N-lauroyl sarcosinate, the United States Environmental Protection Agency (EPA) reports that it is metabolized into lauric acid and sarcosine (B1681465) (N-methylglycine), which is subsequently degraded to the common amino acid glycine (B1666218). regulations.gov

By analogy, the primary metabolites of this compound are expected to be:

Lauric Acid: A 12-carbon saturated fatty acid that is naturally occurring and readily metabolized by microorganisms through beta-oxidation. regulations.gov

Alanine: A common, non-essential amino acid that is a fundamental building block of proteins and is easily assimilated into natural biogeochemical cycles. nih.gov

These metabolites are considered to be of low environmental concern as they are natural substances that are part of central metabolic pathways in many organisms. regulations.govnih.gov The environmental fate of chemicals is influenced by processes like sorption and biodegradation. nih.gov While the parent surfactant may exhibit some sorption to sludge and sediment, its degradation into highly soluble and biodegradable components like alanine facilitates its complete removal from the environment. nm.govnih.gov

Aerobic and Anaerobic Degradation Studies

Environmental Impact Assessment Methodologies

The environmental impact of chemical products is often evaluated using methodologies such as Life Cycle Assessment (LCA), which considers impacts from raw material extraction to final disposal. rsc.orgajbasweb.com A key component of this assessment is evaluating the chemical's intrinsic hazard properties, such as persistence, bioaccumulation, and toxicity (PBT). embarkchemical.com Regulatory frameworks are increasingly focused on persistence as a critical characteristic due to concerns about long-term environmental exposure. embarkchemical.comnih.govconcawe.eu

Amino acid-based surfactants are generally positioned as environmentally superior to many conventional surfactants, particularly older, petroleum-based types. academie-sciences.frchalmers.se This is based on their derivation from renewable resources, high biodegradability, and lower toxicity profiles. academie-sciences.fracademie-sciences.fr For example, studies on various N-acyl amino acid surfactants have demonstrated significantly lower aquatic toxicity compared to benchmark surfactants like sodium dodecyl sulfate (B86663) (SDS). chalmers.se Their breakdown into benign natural metabolites further reduces their long-term environmental footprint. regulations.gov

Biosurfactants and surfactants that mimic natural structures are often favored in environmental comparisons because they are less likely to cause toxic effects on microorganisms or sequester pollutants in micelles, which can inhibit biodegradation. nih.gov

Table 2: Qualitative Environmental Profile Comparison of Surfactant Classes

Feature Amino Acid-Based Surfactants Alkylbenzene Sulfonates (e.g., LAS) Alcohol Ethoxylates (AEOs)
Primary Feedstock Renewable (Amino Acids, Vegetable Oils) chalmers.se Petrochemical nm.gov Petrochemical/Oleochemical
Biodegradability (Aerobic) High/Readily Biodegradable academie-sciences.fracademie-sciences.fr High (linear chain) nm.gov High d-nb.info
Biodegradability (Anaerobic) Limited data; likely slow nm.gov Generally poor nih.gov Complete degradation possible d-nb.info
Aquatic Toxicity Generally low academie-sciences.frchalmers.se Moderate Varies; some metabolites are a concern

| Metabolites | Natural compounds (Fatty Acid, Amino Acid) regulations.gov | Sulfophenyl carboxylic acids nm.gov | Polyethylene glycols, fatty alcohols |

Persistence is defined as the length of time a chemical remains in the environment after its release. nih.gov Chemicals that are slow to degrade are considered persistent and can accumulate to levels that may pose a risk. embarkchemical.comup.pt

Due to their chemical structure, which includes a biodegradable amide linkage, N-acyl amino acid surfactants like this compound are not expected to be persistent in the environment. academie-sciences.fracademie-sciences.fr Their classification as "readily biodegradable" indicates that they are unlikely to persist in aquatic environments under aerobic conditions. tichemindustry.com

In terrestrial environments, the fate of surfactants is governed by both degradation and sorption to soil particles. nih.gov While sorption can reduce a chemical's bioavailability to microorganisms, the inherent biodegradability of the N-lauroylalanine structure suggests that it will be effectively degraded in soils. nih.gov The ultimate breakdown into lauric acid and alanine means the parent compound is removed, and its components are integrated into the natural soil metabolic cycles. regulations.govnih.gov Therefore, this compound is considered to have a low persistence potential in both aquatic and terrestrial compartments.

Advanced Analytical and Spectroscopic Characterization of Sodium N Lauroylalanine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure and identifying the functional groups within Sodium N-Lauroylalanine, thereby confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Substitution Degree

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to affirm the covalent structure and can be adapted to determine the degree of N-acylation.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule would be observed. The long alkyl chain of the lauroyl group would exhibit a characteristic set of overlapping signals in the upfield region (typically 0.8-1.6 ppm). The protons of the alanine (B10760859) moiety would appear at more downfield chemical shifts due to the proximity of the electron-withdrawing amide and carboxylate groups.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The carbonyl carbons of the amide and carboxylate groups are particularly diagnostic, appearing at the most downfield shifts (e.g., ~170-180 ppm). The carbons of the lauroyl chain and the alanine backbone would have characteristic signals in the aliphatic region of the spectrum.

The degree of substitution, which in this context refers to the successful acylation of the alanine nitrogen, can be confirmed by the presence and integration of the NMR signals. For instance, the disappearance of the N-H proton signal of free alanine and the appearance of a new amide N-H signal, along with the characteristic signals of the lauroyl group, confirm the formation of the N-lauroyl bond.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its chemical identity.

Key vibrational frequencies observed in an FTIR spectrum of this compound include:

N-H Stretching: An absorption band typically in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range, indicative of the symmetric and asymmetric stretching of the C-H bonds in the long alkyl (lauroyl) chain.

C=O Stretching (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹, characteristic of the amide carbonyl group.

C=O Stretching (Carboxylate): A strong absorption band, often broad, in the region of 1550-1610 cm⁻¹ due to the asymmetric stretching of the carboxylate anion (COO⁻).

N-H Bending (Amide II): An absorption band around 1520-1570 cm⁻¹, which arises from the N-H bending vibration coupled with C-N stretching.

The presence and positions of these bands provide a molecular fingerprint, allowing for the verification of the compound's structure and the assessment of its purity by comparing the spectrum to a reference standard.

Mass Spectrometry (MS) Applications in Characterization (e.g., UPLC/TOF-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it becomes a highly sensitive and specific method for identifying and quantifying compounds in a mixture. UPLC/Time-of-Flight (TOF)-MS is particularly useful for the characterization of this compound. polymex.fr

In a UPLC/TOF-MS analysis, the sample is first separated by UPLC, and the eluting components are then introduced into the TOF mass spectrometer. The TOF analyzer measures the exact mass of the ions, allowing for the determination of the elemental composition and the identification of the compound. For this compound, the mass spectrometer would detect the corresponding molecular ion or a protonated/deprotonated form, confirming its molecular weight. This technique is also capable of identifying impurities and related substances.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile surfactants like this compound. sigmaaldrich.com Method development typically involves optimizing several parameters to achieve good separation and quantification.

A common approach for N-acyl amino acids involves derivatization to enhance their detection by UV-Vis spectrophotometry. For instance, they can be derivatized with an agent like 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters, which have a strong chromophore. researchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Derivatized N-Acyl Amino Acids

ParameterTypical Condition
Column Reversed-phase C18
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and water/buffer
Detection UV-Vis at a specific wavelength (e.g., 254 nm for bromophenacyl esters) researchgate.net
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 30-40 °C)

The method allows for the separation of different N-acyl amino acid homologues and the quantification of this compound in various products. researchgate.net

Gas Chromatography (GC) Applications in Related Compound Analysis

While this compound itself is not volatile enough for direct Gas Chromatography (GC) analysis, GC is a valuable tool for analyzing related compounds, such as the fatty acid profile of the starting material or potential volatile impurities. nist.gov To make amino acids and their derivatives amenable to GC analysis, a derivatization step is necessary to increase their volatility. sigmaaldrich.comnist.gov

Common derivatization methods include silylation (e.g., using MTBSTFA) or esterification followed by acylation. sigmaaldrich.com

Table 2: GC-MS for Analysis of Related Amino Acid Compounds

ParameterTypical Condition
Derivatization Conversion to volatile esters (e.g., N-tert-butyldimethylsilyl derivatives) sigmaaldrich.comresearchgate.net
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) researchgate.net
Carrier Gas Helium or Hydrogen
Injection Split/Splitless or Programmed Temperature Vaporizer (PTV) nih.gov
Detection Mass Spectrometry (MS) or Flame Ionization Detector (FID)

GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral data for confident peak identification. researchgate.netnih.gov This is useful for verifying the identity of the lauric acid used in the synthesis of this compound and for detecting any other fatty acids that may be present as impurities.

Light Scattering Techniques for Aggregation and Particle Sizing

Light scattering is a fundamental analytical technique for the non-invasive characterization of macromolecules and colloidal particles in solution. This method relies on the phenomenon of light being scattered by particles in its path. The intensity and fluctuation of the scattered light provide valuable information regarding the size, molecular weight, and shape of the scattering particles. For amino acid-based surfactants like this compound, which self-assemble into aggregates such as micelles in aqueous solutions, light scattering techniques are indispensable for understanding their aggregation behavior.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful technique for determining the size distribution of small particles and macromolecules in suspension. horiba.comnih.gov The methodology is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. nih.govwyatt.com Smaller particles move more rapidly through the solution, while larger particles move more slowly. nih.gov

When a laser illuminates the sample, the particles scatter the light. sygnaturediscovery.com Due to their continuous, random motion, the intensity of the scattered light fluctuates over time. DLS instruments detect and analyze these rapid intensity fluctuations. researchgate.net By applying a mathematical process called autocorrelation, the instrument calculates the translational diffusion coefficient (Dt) of the particles. The hydrodynamic radius (Rh) or hydrodynamic diameter of the particles is then determined from the diffusion coefficient using the Stokes-Einstein equation. nih.govwyatt.com

For this compound, DLS is particularly useful for:

Determining the Critical Micelle Concentration (CMC): By measuring the size distribution at various surfactant concentrations, the onset of micelle formation can be observed. Below the CMC, only individual surfactant monomers are present, which are too small to be accurately measured by DLS. wikipedia.org Above the CMC, a significant increase in scattered light intensity and the appearance of a peak corresponding to the micelle size indicate aggregation. wikipedia.org

Measuring Aggregate Size: DLS provides the mean hydrodynamic diameter (Z-average) of the this compound micelles. This represents the size of the micellar core plus the associated hydration layer.

Assessing Size Distribution: The Polydispersity Index (PDI) is also obtained from DLS measurements. The PDI is a dimensionless value that indicates the breadth of the size distribution. A PDI value below 0.1 suggests a highly monodisperse (uniform) population of micelles, whereas values above 0.3 indicate a broader size distribution or the presence of multiple aggregate populations.

Table 1: Hypothetical DLS Data for this compound in Aqueous Solution

This table illustrates typical data obtained from a DLS experiment designed to characterize the aggregation behavior of this compound at 25°C. The data shows the transition from monomers to micelles as the concentration surpasses the Critical Micelle Concentration (CMC).

Concentration (mM)Z-Average Diameter (d.nm)Polydispersity Index (PDI)Interpretation
1No reliable dataN/ABelow CMC; insufficient scattering from monomers.
5No reliable dataN/ABelow CMC; insufficient scattering from monomers.
108.50.25At or near CMC; formation of small, relatively uniform micelles.
209.20.18Above CMC; stable micellar population.
509.50.15Well above CMC; well-defined, stable micelles with moderate uniformity.
1009.80.13High concentration; highly stable and uniform micellar structures.

Static Light Scattering for Molecular Weight and Aggregate Shape

Static Light Scattering (SLS) is a technique used to measure the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw) of macromolecules in solution. theanalyticalscientist.com Unlike DLS, which analyzes the fluctuations of scattered light, SLS measures the absolute intensity. The relationship between the scattered light intensity, the molecular weight, and the concentration of the particles is described by the Rayleigh equation. nanotempertech.com

For SLS experiments, the intensity of scattered light is measured at various concentrations and, for larger particles, at multiple angles. theanalyticalscientist.com The data is often analyzed using a Debye plot or a Zimm plot, where the inverse of the scattered light intensity is plotted against concentration. yale.edunih.gov This analysis yields several key parameters:

Weight-Average Molecular Weight (Mw): The intercept of the plot provides the absolute weight-average molecular weight of the scattering particles. theanalyticalscientist.comyale.edu For this compound, this corresponds to the molecular weight of the entire micelle. By dividing the micellar molecular weight by the monomer molecular weight (293.38 g/mol ), the aggregation number (Nagg) can be calculated. The aggregation number represents the average number of surfactant molecules that constitute a single micelle.

Second Virial Coefficient (A₂): The slope of the Debye plot gives the second virial coefficient (A₂), a parameter that describes the interaction between the particles and the solvent. yale.edunih.gov A positive A₂ value indicates favorable particle-solvent interactions, suggesting good solubility and a stable colloidal system. A negative A₂ value points to particle-particle attraction, which can lead to aggregation and reduced stability. yale.edu

Radius of Gyration (Rg): For aggregates that are not small compared to the wavelength of the incident light (typically Rg > ~15 nm), measuring the angular dependence of the scattered light allows for the determination of the radius of gyration. nih.gov The relationship between the hydrodynamic radius (Rh from DLS) and the radius of gyration (Rg) can provide insights into the shape and internal structure of the aggregate.

Table 2: Hypothetical SLS Data for this compound Micelles

This table presents plausible results from an SLS analysis of this compound micelles under different saline conditions at a concentration of 50 mM and 25°C. Changes in ionic strength are known to affect micellar size and aggregation number.

Added Salt (NaCl, M)Micelle Mw (kDa)Aggregation Number (Nagg)Second Virial Coefficient (A₂) (mol·mL/g²)
0.0022.5776.1 x 10⁻⁴
0.0528.2964.5 x 10⁻⁴
0.1035.81222.9 x 10⁻⁴

Note: The Aggregation Number is calculated as (Micelle Mw / Monomer Mw), where the Monomer Mw of this compound is 293.38 g/mol (0.29338 kDa).

The data illustrates that with increasing salt concentration, the electrostatic repulsion between the charged headgroups of the this compound monomers is screened. This allows more monomers to pack into a single micelle, leading to an increase in both the micellar molecular weight and the aggregation number. The decreasing A₂ value suggests a reduction in the repulsive forces between micelles, though the values remain positive, indicating a stable system under these conditions.

Theoretical and Computational Investigations of Sodium N Lauroylalanine Systems

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org For surfactants like Sodium N-Lauroylalanine, MD simulations are particularly powerful for investigating their behavior at interfaces, such as the air-water or oil-water interface, which is crucial for applications in cleaning and personal care products. nih.gov

These simulations model the adsorption of individual surfactant molecules onto an interface and their subsequent self-assembly into larger structures like micelles or bilayers. researchgate.net Key findings from such simulations typically include:

Adsorption Dynamics: How quickly the surfactant molecules migrate from the bulk solution (e.g., water) to the interface.

Interfacial Orientation: The preferred orientation of the surfactant molecules at the interface. The hydrophilic alaninate (B8444949) headgroup typically orients towards the water phase, while the hydrophobic lauroyl tail orients towards the air or oil phase. mdpi.com

Molecular Packing: How closely the surfactant molecules pack together at the interface. This affects the reduction of surface tension. The simulations can reveal details about the conformation of the alkyl chains, such as the presence of gauche defects, which indicate disorder. nih.gov

Self-Assembly Mechanisms: The simulations can show the step-by-step process of micelle formation in the bulk solution or the formation of adsorbed layers at surfaces. The ability of the N-acyl amide group to participate in hydrogen bonding can significantly influence this self-assembly behavior. researchgate.net

Table 1: Typical Parameters Investigated in MD Simulations of Surfactant Systems

ParameterDescriptionSignificance
Area per Molecule (A_mol) The average surface area occupied by a single surfactant molecule at the interface.Indicates the packing density of the surfactant monolayer. A smaller value suggests tighter packing.
Interfacial Thickness The thickness of the region where the properties transition from one phase to another (e.g., from water to oil). mdpi.commdpi.comReflects the structure and order of the surfactant layer at the interface.
Order Parameter (S_CD) A measure of the orientational order of the C-H bonds in the hydrophobic tail relative to the interface normal.Values closer to 1 indicate a more ordered, all-trans conformation (straighter chains), while lower values indicate more disordered, gauche conformations (kinked chains).
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance 'r' from a reference particle. nih.govUsed to analyze the structure of water around the surfactant headgroup and the interactions between surfactant molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic properties of a molecule. github.io Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to investigate the electronic structure and reactivity of molecules like this compound. arxiv.orgnih.govcecam.org

These calculations can determine a variety of molecular properties:

Molecular Geometry: Prediction of the most stable three-dimensional arrangement of atoms, including bond lengths and angles. mdpi.com

Charge Distribution: Calculation of the partial charges on each atom within the molecule. This is critical for understanding electrostatic interactions, such as how the negatively charged carboxylate group and the polar amide group interact with water molecules or charged substrates. mdpi.com

Electronic Orbitals: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Reactivity Descriptors: Quantum chemical calculations can predict sites within the molecule that are most likely to engage in chemical reactions, for example, by identifying regions of high electron density that are susceptible to electrophilic attack.

Table 2: Computed Properties of this compound from Quantum Chemical Methods

PropertyDescriptionTypical Calculated ValueMethod Reference
Molecular Formula The elemental composition of the molecule.C15H28NNaO3PubChem nih.gov
Molecular Weight The mass of one mole of the substance.293.38 g/mol PubChem nih.gov
InChIKey A hashed version of the InChI string, providing a unique identifier.LFUXMTKAILZVTA-ZOWNYOTGSA-MPubChem nih.gov
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Varies by calculation methodGeneral Quantum Chemistry mdpi.com
Atomic Partial Charges The distribution of electron density among the atoms in the molecule.Varies by calculation methodGeneral Quantum Chemistry mdpi.com

Modeling of Surfactant-Substrate Interactions

A key aspect of surfactant function is its interaction with various surfaces or substrates. Computational modeling can simulate the adsorption of this compound onto relevant substrates to understand the underlying molecular forces driving this interaction.

For instance, in personal care applications, the substrate could be a protein like keratin (B1170402) (the primary component of hair and the outer layer of skin). Modeling studies can reveal:

Binding Affinity: The strength of the interaction between the surfactant and the substrate can be quantified by calculating the free energy of adsorption. rsc.org

Interaction Forces: The specific types of non-covalent interactions responsible for binding can be identified. For this compound, these would likely include:

Electrostatic interactions between its negatively charged carboxylate headgroup and any positively charged sites on the substrate.

Hydrogen bonding involving the amide group and the carboxylate group with suitable donor/acceptor sites on the substrate. researchgate.net

Hydrophobic interactions between the C12 lauroyl tail and non-polar regions of the substrate.

Adsorbed Conformation: The orientation and conformation of the surfactant molecule when it is adsorbed on the surface. For example, on a hydrophobic surface, the lauroyl tail might lie flat, while on a hydrophilic or charged surface, the headgroup might anchor the molecule. rsc.org

These models help explain, at a fundamental level, why certain surfactants are mild, why they condition hair effectively by adsorbing onto its surface, or how they aid in lifting soil from a fabric. uni-duesseldorf.de

Predictive Modeling of Physicochemical Behavior in Complex Systems

Beyond simple interfaces, this compound is often used in complex formulations containing other surfactants, polymers, salts, and active ingredients. Predictive modeling aims to understand how the surfactant behaves in these more realistic, multi-component environments.

Using techniques like MD simulations, it is possible to model these complex systems to predict:

Mixed Micelle Formation: When mixed with other surfactants (e.g., non-ionic or cationic surfactants), this compound can form mixed micelles. Modeling can predict the composition, size, and shape of these micelles and identify synergistic interactions that lead to enhanced performance. researchgate.net

Interaction with Polymers: In many formulations, polymers are added as thickeners or conditioning agents. Simulations can model the interaction between the surfactant and polymer chains, predicting how these interactions affect the solution's viscosity and the stability of the formulation.

Phase Behavior: Predictive models can help construct phase diagrams, showing how the system behaves (e.g., clear solution, gel, liquid crystal) as a function of concentration, temperature, and composition. This is crucial for designing stable and effective products.

These predictive models are invaluable for formulation science, as they can reduce the amount of trial-and-error experimentation required, accelerating the development of new and improved products.

Q & A

Q. Tables for Key Parameters

Property Method Typical Values
CMC (25°C)Surface Tension0.8–1.2 mM (varies with ionic strength)
Foam Height (0.1% w/v)Ross-Miles Test120–150 mm (initial), 90–110 mm (30 min)
Biodegradability (OECD 301D)Closed Bottle Test>60% mineralization in 28 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.